2,5-双(二乙氧基磷酰基)噻吩

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to 2,5-bis(diethoxyphosphoryl)thiophene, often involves strategies such as Stille coupling. For example, thiophene-benzoquinones and related compounds have been prepared through Stille coupling between dibromo-1,4-benzoquinone precursors and organostannane reagents, showcasing methodologies that may be adapted for synthesizing 2,5-bis(diethoxyphosphoryl)thiophene derivatives (Atzori et al., 2014).

Molecular Structure Analysis

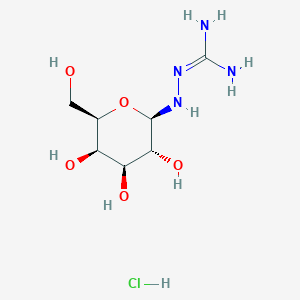

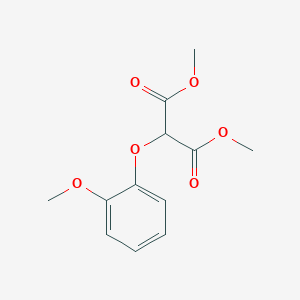

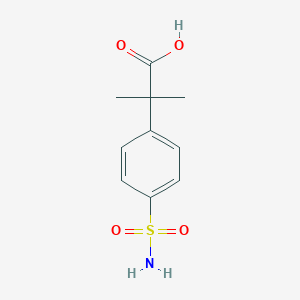

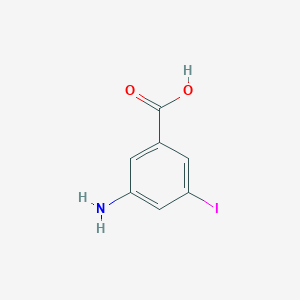

The molecular structure of thiophene derivatives, including 2,5-bis(diethoxyphosphoryl)thiophene, is characterized by the presence of thiophene rings and diethoxyphosphoryl groups. These structural features influence the compound's electronic properties and reactivity. The conjugation within the thiophene rings and the interactions between sulfur atoms and other groups in the molecule play a crucial role in determining its structural conformation and electronic properties.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of thiophene derivatives with diethyl phosphite in the presence of chlorotrimethylsilane has been developed as a convenient approach for synthesizing bis(diethoxyphosphorylalkyl)amines, indicating the reactivity of such compounds towards nucleophilic addition and substitution reactions (Kaboudin & Moradi, 2006).

科学研究应用

利什曼病的药物治疗:Bocamino (2017) 的一项研究讨论了大辛定合成类似物的动力学分布,该类似物在结构上与 2,5-双(二乙氧基磷酰基)噻吩相关。该化合物显示出利什曼病新药治疗的潜力,具有降低细胞毒性、改善吸收、分布、代谢和排泄的可能性 (Bocamino, 2017).

抗肿瘤、溶血和生物膜抑制活性:Ikram 等人 (2016) 合成了与 2,5-双(二乙氧基磷酰基)噻吩相关的 2,5-联芳基-3-己基噻吩的新衍生物,发现它们表现出有希望的抗肿瘤、溶血和生物膜抑制活性 (Ikram 等人,2016).

光电器件应用:Pepitone 等人 (2003) 对与目标化合物密切相关的蓝光发射 2,5-双(3,4-乙二氧噻吩-2-基)-3-取代噻吩单体的研究表明,它们具有在光电器件应用中定制性能的潜力 (Pepitone 等人,2003).

光降解研究:Hu 和 Weber (1989) 探索了聚[2,5-双(二甲基甲硅烷基)噻吩](一种具有噻吩单元的共聚物)在紫外光下的降解,揭示了其结构和光降解机制的见解 (Hu 和 Weber,1989).

炎症和疼痛治疗:Sikora (2000) 在 MPEG-2 标准化活动的研究中表明,化学上类似于 2,5-双(二乙氧基磷酰基)噻吩的 5-烷基-2,3-二芳基噻吩已被证明可用于治疗炎症和/或疼痛 (Sikora,2000).

电子学中的电致变色特性:Aydın 和 Kaya (2013) 报道,含有咔唑的新型共聚噻吩表现出有希望的电致变色特性,在显示器和电子学中具有潜在应用 (Aydın 和 Kaya,2013).

有机电子学和催化:与 2,5-双(二乙氧基磷酰基)噻吩在结构上相关的噻吩-苯醌是噻吩类苯胺配体的有价值的前体,在有机电子学和催化中具有应用,正如 Atzori 等人 (2014) 所讨论的 (Atzori 等人,2014).

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2,5-Bis(diethoxyphosphoryl)thiophene could be in the field of medicinal chemistry and drug development.

属性

IUPAC Name |

2,5-bis(diethoxyphosphoryl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDZSFJMBBHZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369771 | |

| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(diethoxyphosphoryl)thiophene | |

CAS RN |

100651-98-7 | |

| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。